(3-(Bromomethyl)oxetan-3-yl)methanol
Overview
Description
(3-(Bromomethyl)oxetan-3-yl)methanol is an organic compound with the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol . It is a colorless liquid that is widely used as an intermediate in organic synthesis, particularly in the fields of drug and pesticide synthesis . The compound features a unique oxetane ring structure, which imparts special reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol typically involves multiple steps:
Formation of Propylene Glycol Hydrochloride: Propylene glycol reacts with hydrochloric acid to form propylene glycol hydrochloride.
Generation of 3-Bromopropanediol: Propylene glycol hydrochloride is reacted with potassium bromide to produce 3-bromopropanediol.
Synthesis of 3-Bromopropanol: 3-Bromopropanediol is treated with sodium hydroxide to yield 3-bromopropanol.
Formation of 3-Bromomethyl-3-hydroxypropyl Ether: 3-Bromopropanol reacts with diethyl ether in the presence of copper iodide to generate 3-bromomethyl-3-hydroxypropyl ether.
Final Product: 3-Bromomethyl-3-hydroxypropyl ether is then reacted with sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-(Bromomethyl)oxetan-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate (PCC) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and various substituted oxetanes.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Scientific Research Applications
(3-(Bromomethyl)oxetan-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)oxetan-3-yl)methanol involves its reactivity due to the presence of the bromomethyl and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The oxetane ring structure also contributes to its unique reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromomethyl-3-hydroxypropyl Ether
- 3-Bromopropanol
- 3-Bromopropanediol
Uniqueness
(3-(Bromomethyl)oxetan-3-yl)methanol is unique due to its oxetane ring structure, which imparts special reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
[3-(bromomethyl)oxetan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESXZSLSTRITGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945295 | |
Record name | 3-(Bromomethyl)-3-oxetanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22633-44-9 | |
Record name | 3-(Bromomethyl)-3-oxetanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(bromomethyl)oxetan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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